(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid
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Overview
Description
(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid is an organic compound known for its unique structure and potential applications in various fields. This compound features a diazenyl group, an indole moiety, and a phenyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Diazotization: The indole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a β-keto acid, such as acetoacetic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized indole and phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine
Industry
Dyes and Pigments: The compound’s diazenyl group makes it useful in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the diazenyl group can participate in redox reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
4-Phenylbut-3-en-2-one: A compound with a similar butenone structure.
Uniqueness
Structural Complexity: The combination of indole, diazenyl, and phenyl groups in a single molecule is unique.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
(Z)-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-4-phenylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15(11-6-2-1-3-7-11)10-14(18(24)25)20-21-16-12-8-4-5-9-13(12)19-17(16)23/h1-10,19,23H,(H,24,25)/b14-10-,21-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHRDGNWNGIBH-UGKRNMGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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